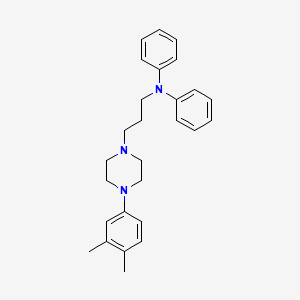
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a diphenylamino group and a xylyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this compound, the synthesis might involve:
Alkylation of Piperazine: Reacting piperazine with 3-(diphenylamino)propyl chloride and 3,4-xylyl chloride under basic conditions.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the nitrogen atoms.
Reduction: Reduction reactions could target the nitrogen atoms, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions may occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines.
科学研究应用
Chemistry
Catalysis: Piperazine derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Pharmacology: This compound may have potential as a drug candidate, particularly for its effects on the central nervous system.
Biochemistry: It could be used in studies of enzyme inhibition or receptor binding.
Medicine
Industry
Materials Science: Used in the development of polymers or as additives in various industrial processes.
作用机制
The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels in the central nervous system. The diphenylamino and xylyl groups may enhance binding affinity or selectivity for specific molecular targets, such as serotonin or dopamine receptors.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(3-(dimethylamino)propyl)-4-(3,4-dimethylphenyl)-
- Piperazine, 1-(3-(phenylamino)propyl)-4-(3,4-dichlorophenyl)-
Uniqueness
The presence of the diphenylamino and xylyl groups in Piperazine, 1-(3-(diphenylamino)propyl)-4-(3,4-xylyl)- may confer unique properties such as increased lipophilicity, enhanced receptor binding, and specific pharmacological effects compared to other piperazine derivatives.
属性
CAS 编号 |
52850-03-0 |
|---|---|
分子式 |
C27H33N3 |
分子量 |
399.6 g/mol |
IUPAC 名称 |
N-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl]-N-phenylaniline |
InChI |
InChI=1S/C27H33N3/c1-23-14-15-27(22-24(23)2)29-20-18-28(19-21-29)16-9-17-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-15,22H,9,16-21H2,1-2H3 |
InChI 键 |
UDYPRTCXMDRRIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCCN(C3=CC=CC=C3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















